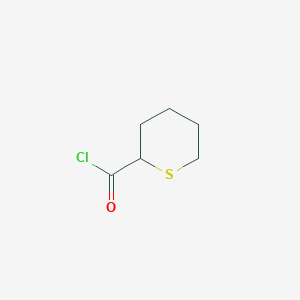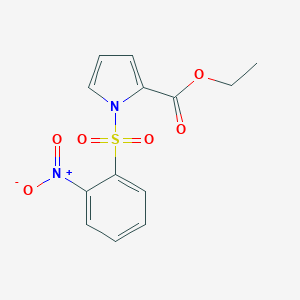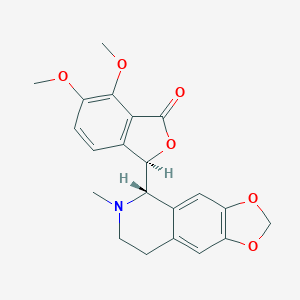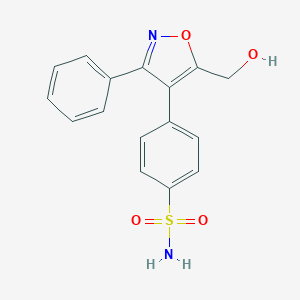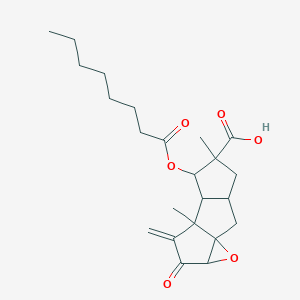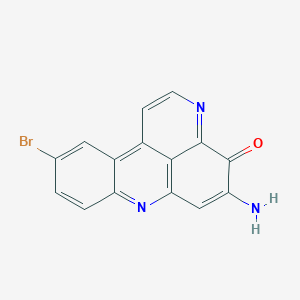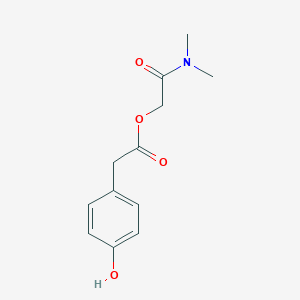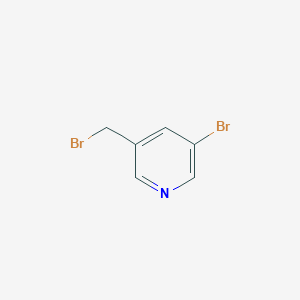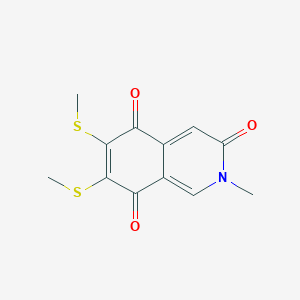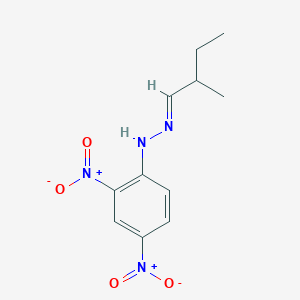
2-Methylbutanal 2,4-Dinitrophenylhydrazone
描述
2-Methylbutanal 2,4-Dinitrophenylhydrazone is a chemical compound formed by the reaction of 2-Methylbutanal with 2,4-Dinitrophenylhydrazine. This compound is often used in analytical chemistry for the identification and quantification of aldehydes and ketones due to its ability to form stable derivatives with these functional groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutanal 2,4-Dinitrophenylhydrazone involves the reaction of 2-Methylbutanal with 2,4-Dinitrophenylhydrazine under acidic conditions. Typically, a solution of 2,4-Dinitrophenylhydrazine in methanol and sulfuric acid is used. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the hydrazone derivative .
Industrial Production Methods
This includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Methylbutanal 2,4-Dinitrophenylhydrazone primarily undergoes addition-elimination reactions. These reactions involve the addition of the hydrazine derivative to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form the stable hydrazone product .
Common Reagents and Conditions
Reagents: 2,4-Dinitrophenylhydrazine, methanol, sulfuric acid
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
The major product of the reaction between 2-Methylbutanal and 2,4-Dinitrophenylhydrazine is this compound. This compound is characterized by its bright orange or yellow precipitate, which is indicative of the presence of a carbonyl group .
科学研究应用
2-Methylbutanal 2,4-Dinitrophenylhydrazone is widely used in scientific research for the following applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: Employed in the analysis of carbonyl compounds in environmental samples such as air and water.
Pharmaceutical Research: Utilized in the synthesis and characterization of pharmaceutical intermediates and active compounds.
作用机制
The mechanism of action of 2-Methylbutanal 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-Dinitrophenylhydrazine first adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone derivative . The molecular targets are the carbonyl groups present in aldehydes and ketones, and the pathway involves the formation of a hydrazone linkage .
相似化合物的比较
Similar Compounds
- 2-Methylpropanal 2,4-Dinitrophenylhydrazone
- 3-Methylbutanal 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
Uniqueness
2-Methylbutanal 2,4-Dinitrophenylhydrazone is unique due to its specific structure, which allows it to form stable derivatives with a wide range of aldehydes and ketones. This stability makes it particularly useful in analytical applications where precise identification and quantification are required .
属性
IUPAC Name |
N-[(E)-2-methylbutylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-3-8(2)7-12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-8,13H,3H2,1-2H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWUTZYPFHFCR-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497388 | |
| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-99-7 | |
| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



